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molecular formula C7H5FO B047322 2-Fluorobenzaldehyde CAS No. 446-52-6

2-Fluorobenzaldehyde

Cat. No. B047322
M. Wt: 124.11 g/mol
InChI Key: ZWDVQMVZZYIAHO-UHFFFAOYSA-N
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Patent
US08569345B2

Procedure details

To the solution of 5-(4-chloro-phenyl)-2-(2-difluoromethoxy-phenyl)-2,3-dihydro-[1,3,4]thiadiazole is added DIEA (0.16 mmol) and 2-fluorobenzoyl chloride (0.16 mmol) and the reaction mixture is stirred for 12 hours at room temperature. After evaporation of the solvent, the residue is purified by automated chromatography (hexane/EtOAc) to give 5-(4-chloro-phenyl)-2-(2-difluoromethoxy-phenyl)-[1,3,4]thiadiazol-3-yl]-(2-fluoro-phenyl)-methanone: 1H NMR (400 MHz, CDCl3) δ 7.39-7.35 (m, 1H), 7.34-7.29 (m, 4H), 7.25 (dd, J1=7.8 Hz, J2=1.2 Hz, 1H), 7.19-7.13 (m, 3H), 7.04 (m, 1H), 6.97 (m, 2H), 6.50 (dd, J1=71.6 Hz, J2=71.2 Hz, 1H). LC/MS: (ES+) 462.8 (M+1)+.
Name
5-(4-chloro-phenyl)-2-(2-difluoromethoxy-phenyl)-2,3-dihydro-[1,3,4]thiadiazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.16 mmol
Type
reactant
Reaction Step One
Quantity
0.16 mmol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC1C=CC(C2SC(C3C=CC=CC=3OC(F)F)NN=2)=CC=1.CCN(C(C)C)C(C)C.[F:32][C:33]1[CH:41]=[CH:40][CH:39]=[CH:38][C:34]=1[C:35](Cl)=[O:36]>>[F:32][C:33]1[CH:41]=[CH:40][CH:39]=[CH:38][C:34]=1[CH:35]=[O:36]

Inputs

Step One
Name
5-(4-chloro-phenyl)-2-(2-difluoromethoxy-phenyl)-2,3-dihydro-[1,3,4]thiadiazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=NNC(S1)C1=C(C=CC=C1)OC(F)F
Name
Quantity
0.16 mmol
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
0.16 mmol
Type
reactant
Smiles
FC1=C(C(=O)Cl)C=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for 12 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
the residue is purified by automated chromatography (hexane/EtOAc)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
FC1=C(C=CC=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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